molecular formula C12H13NO7 B1294180 Methyl 3-(2-ethoxy-2-oxoethoxy)-4-nitrobenzoate CAS No. 214848-28-9

Methyl 3-(2-ethoxy-2-oxoethoxy)-4-nitrobenzoate

Cat. No. B1294180
M. Wt: 283.23 g/mol
InChI Key: HFQWLHPOXJZYHI-UHFFFAOYSA-N
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Description

Methyl 3-(2-ethoxy-2-oxoethoxy)-4-nitrobenzoate is a chemical compound that has been synthesized and studied for various properties, including its molecular structure, vibrational wavenumbers, and potential applications in fields such as nonlinear optics and pharmaceuticals. The compound is related to other nitrobenzoate esters, which have been extensively researched due to their interesting chemical and physical properties.

Synthesis Analysis

The synthesis of Methyl 3-(2-ethoxy-2-oxoethoxy)-4-nitrobenzoate involves the reaction of 4-hydroxy-3-nitrobenzoic methyl ester with 2-bromoacetic ethyl ester in the presence of potassium carbonate. The reaction conditions have been optimized to achieve high yield and purity, with a reaction temperature of 50°C and a reaction time of 4 hours being found to be optimal. The product's structure was confirmed using various analytical techniques, including IR and NMR spectroscopy .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using single-crystal X-ray diffraction studies. These studies have shown that the nitro group is often coplanar with the attached benzene ring, indicating conjugation with the π-electron system. The crystal structure is further stabilized by intra- and intermolecular hydrogen bonds, which are a common feature in nitrobenzoate crystals .

Chemical Reactions Analysis

The reactivity of nitrobenzoate esters, including Methyl 3-(2-ethoxy-2-oxoethoxy)-4-nitrobenzoate, can be influenced by the presence of substituents on the benzene ring. For example, the introduction of a sulfonyl group can lead to C-S bond fission under alkaline conditions, which is an important consideration in the design of chemical reactions involving these esters .

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrobenzoate esters are influenced by their molecular structure. The solubility of related compounds, such as 3-methyl-2-nitrobenzoic acid, has been studied in various organic solvents, and it has been found that solubility increases with temperature. These solubility studies are important for optimizing the purification process of these compounds . Additionally, the first hyperpolarizability and infrared intensities of related compounds have been reported, which are relevant for applications in nonlinear optics .

Scientific Research Applications

Similarly, the crystal structure of methyl 4-(2-ethoxy-2-oxoethoxy)-3-methoxybenzoate has also been studied . These studies provide valuable information about the molecular structure and properties of these compounds, which can be useful in various scientific and industrial applications.

  • Methyl 3-methoxy-4-(2-methoxy-2-oxoethoxy)benzoate : This compound has been studied in the field of crystallography and materials science. The researchers synthesized the compound, studied its crystal structure, and published their findings .

  • Methyl 4-(2-ethoxy-2-oxoethoxy)-3-methoxybenzoate : The crystal structure of this compound has also been studied. These studies provide valuable information about the molecular structure and properties of these compounds, which can be useful in various scientific and industrial applications .

  • Methyl (E)-3-(4-(2-ethoxy-2-oxoethoxy)phenyl … : This compound’s crystal structure has been studied, providing valuable insights into its molecular structure .

properties

IUPAC Name

methyl 3-(2-ethoxy-2-oxoethoxy)-4-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO7/c1-3-19-11(14)7-20-10-6-8(12(15)18-2)4-5-9(10)13(16)17/h4-6H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFQWLHPOXJZYHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=CC(=C1)C(=O)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30650077
Record name Methyl 3-(2-ethoxy-2-oxoethoxy)-4-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(2-ethoxy-2-oxoethoxy)-4-nitrobenzoate

CAS RN

214848-28-9
Record name Methyl 3-(2-ethoxy-2-oxoethoxy)-4-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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